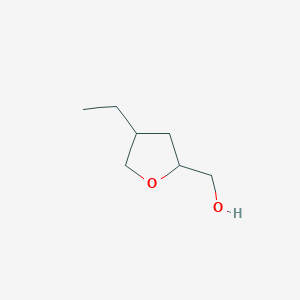
(4-Ethyloxolan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyloxolan-2-yl)methanol is an organic compound with the molecular formula C₇H₁₄O₂ It is a derivative of oxolane, featuring an ethyl group at the fourth position and a hydroxymethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyloxolan-2-yl)methanol typically involves the reaction of oxirane with ethanol in the presence of a catalyst. The reaction proceeds through the opening of the oxirane ring, followed by the addition of the ethanol molecule. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (4-Ethyloxolan-2-yl)aldehyde or (4-Ethyloxolan-2-yl)carboxylic acid.
Reduction: Formation of (4-Ethyloxolan-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(4-Ethyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparación Con Compuestos Similares
- (4-Methyloxolan-2-yl)methanol
- (4-Propylxolan-2-yl)methanol
- (4-Butyloxolan-2-yl)methanol
Comparison: (4-Ethyloxolan-2-yl)methanol is unique due to the presence of the ethyl group, which provides a balance between hydrophobic and hydrophilic properties This makes it more versatile in various applications compared to its methyl, propyl, or butyl counterparts
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4-ethyloxolan-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-6-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3 |
Clave InChI |
JTJUOORYHIGSGL-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(OC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13200024.png)
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
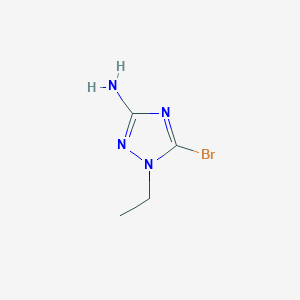
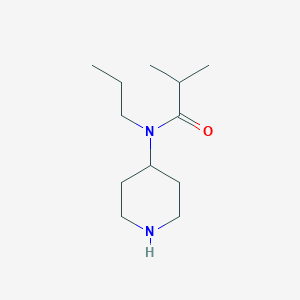


![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
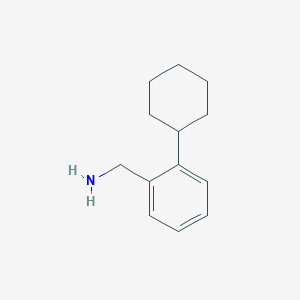
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
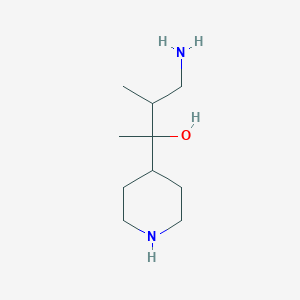

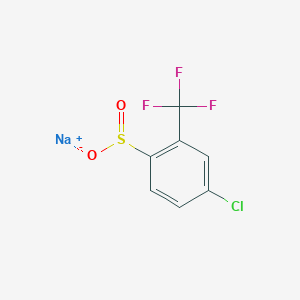
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
